BenchChemオンラインストアへようこそ!

2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

Heterocyclic SAR Lipophilicity Hydrogen-Bond Acceptors

2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a synthetic heterocyclic conjugate that integrates a benzo[d]thiazole-2-carbonyl pharmacophore, a piperazine linker, and a furan-2-yl ethanone terminus, supplied as an oxalate salt (molecular formula C₂₀H₁₉N₃O₇S; MW 445.45). The compound belongs to the benzothiazole-piperazine hybrid class, which has been extensively investigated for anticancer, cholinesterase-inhibitory, and antimicrobial activities.

Molecular Formula C20H19N3O7S
Molecular Weight 445.45
CAS No. 2034321-25-8
Cat. No. B2667272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate
CAS2034321-25-8
Molecular FormulaC20H19N3O7S
Molecular Weight445.45
Structural Identifiers
SMILESC1CN(CCN1CC(=O)C2=CC=CO2)C(=O)C3=NC4=CC=CC=C4S3.C(=O)(C(=O)O)O
InChIInChI=1S/C18H17N3O3S.C2H2O4/c22-14(15-5-3-11-24-15)12-20-7-9-21(10-8-20)18(23)17-19-13-4-1-2-6-16(13)25-17;3-1(4)2(5)6/h1-6,11H,7-10,12H2;(H,3,4)(H,5,6)
InChIKeyBZCCBIUHOYQWFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone Oxalate (CAS 2034321-25-8): Structural and Procurement Baseline


2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a synthetic heterocyclic conjugate that integrates a benzo[d]thiazole-2-carbonyl pharmacophore, a piperazine linker, and a furan-2-yl ethanone terminus, supplied as an oxalate salt (molecular formula C₂₀H₁₉N₃O₇S; MW 445.45) . The compound belongs to the benzothiazole-piperazine hybrid class, which has been extensively investigated for anticancer, cholinesterase-inhibitory, and antimicrobial activities [1][2]. However, most published structure-activity relationship (SAR) studies within this class have focused on aroyl-substituted or benzylpiperazine derivatives; direct experimental data for this precise chemotype remain absent from the peer-reviewed literature, making procurement decisions reliant on structural, physicochemical, and class-level inferential evidence.

Why Generic Substitution Fails for 2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone Oxalate


Within the benzothiazole-piperazine hybrid space, the nature of the terminal heterocycle (furan-2-yl vs. thiophen-2-yl vs. phenyl) and the linker topology (carbonyl vs. methylene vs. direct attachment) profoundly influence electronic distribution, hydrogen-bonding capacity, and target engagement . The oxalate salt form further differentiates this compound from free-base analogs by altering solubility, hygroscopicity, and handling characteristics . Consequently, substituting a furan-containing ethanone oxalate with a thiophene analog (e.g., CAS 1351609-88-5) or a methanone-linked variant (e.g., CAS 681159-21-7) without experimental confirmation risks introducing unrecognized shifts in potency, selectivity, and physicochemical behavior that can compromise assay reproducibility and lead to erroneous SAR conclusions.

Quantitative Differentiators for 2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone Oxalate: Comparator-Anchored Evidence


Furan-2-yl vs. Thiophen-2-yl Terminal Heterocycle: Physicochemical and Predicted Binding Divergence

The target compound bears a furan-2-yl ethanone terminus, whereas the closest commercially cataloged analog carries a thiophen-2-yl ethanone (CAS 1351609-88-5). Furan contributes a stronger hydrogen-bond acceptor (oxygen lone pair) and lower lipophilicity compared to thiophene (sulfur), which is predicted to alter logP, aqueous solubility, and molecular recognition at targets such as cholinesterases and kinases where heteroatom contacts are critical .

Heterocyclic SAR Lipophilicity Hydrogen-Bond Acceptors Drug Design

Oxalate Salt Form: Solubility and Handling Advantage Over Free Base Analogs

The target compound is supplied as the oxalate salt, whereas structurally related benzothiazole-piperazine derivatives such as (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone (CAS 681159-21-7) are provided as free bases . Oxalate salts typically enhance aqueous solubility, improve crystallinity, and reduce hygroscopicity compared to free-base forms, facilitating reproducible weighing and dissolution for in vitro assays [1].

Salt Selection Aqueous Solubility Solid-State Properties Formulation

Purity Specification (≥95%): Quantitative Quality Baseline for Reproducible Screening

The target compound is specified at ≥95% purity (typical vendor specification), which meets the commonly accepted minimum threshold for primary screening campaigns in academic and industrial settings . In contrast, several close structural analogs are listed without explicit purity guarantees or at lower purity grades (e.g., 90% for some bespoke synthesized benzothiazole-piperazines in the literature [1]), introducing uncertainty in inter-laboratory reproducibility.

Compound Quality Control Purity Threshold Assay Reproducibility Procurement Specification

Benzothiazole-2-Carbonyl-Piperazine Scaffold: Multi-Target Potential Evidenced by Class-Level Biological Activity

Benzothiazole-piperazine hybrids as a class have demonstrated dual anticancer and cholinesterase-inhibitory activities. Gurdal et al. (2015) reported that aroyl-substituted benzothiazole-piperazine derivatives (compounds 1h, 1j) achieved GI₅₀ values in the low micromolar range against HUH-7, MCF-7, and HCT-116 cancer cell lines, with apoptosis induction confirmed by Hoechst staining and FACS [1]. Separately, Mishra et al. (2020) showed that rationally designed benzothiazole-piperazine hybrids exhibit nanomolar AChE and BuChE inhibition alongside anti-Aβ aggregation activity [2]. The target compound, bearing a benzothiazole-2-carbonyl-piperazine core, is structurally positioned to engage both anticancer and neurodegenerative disease targets, though direct experimental confirmation is lacking.

Anticancer Cholinesterase Inhibition Multi-Target Ligand Kinase Inhibition

2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone Oxalate: Evidence-Anchored Application Scenarios


Phenotypic Anticancer Screening in Hepatocellular and Breast Cancer Panels

Based on the class-level cytotoxic activity of benzothiazole-piperazine derivatives against HUH-7 (liver), MCF-7 (breast), and HCT-116 (colon) cell lines, the target compound is suitable for inclusion in antiproliferative screening cascades. The oxalate salt's improved solubility facilitates dose-response studies in aqueous assay media, while the ≥95% purity reduces confounding impurity-driven cytotoxicity [1].

Cholinesterase Inhibition Profiling for Alzheimer's Disease Multi-Target Ligand Discovery

Given that benzothiazole-piperazine hybrids have demonstrated nanomolar AChE and BuChE inhibition, the target compound can serve as a starting point for structure-activity relationship exploration aimed at identifying dual cholinesterase/Aβ aggregation inhibitors. The furan oxygen may confer unique hydrogen-bonding interactions within the enzyme active site compared to thiophene analogs [2].

Kinase Inhibition Panel Screening (PI3K and CDK Targets)

Benzothiazole-containing conjugates have been reported as PI3K inhibitors and apoptosis inducers. The benzothiazole-2-carbonyl-piperazine motif is geometrically compatible with ATP-binding pocket interactions. The target compound can be deployed in broad-panel kinase profiling to identify novel inhibitory activity against lipid and cyclin-dependent kinases relevant to oncology [3].

Antimicrobial Susceptibility Testing Against Gram-Positive Pathogens

Benzothiazole derivatives exhibit MIC values in the 100–200 µg/mL range against Gram-positive bacteria. The target compound, with its furan terminus and oxalate salt form for enhanced dissolution, is appropriate for inclusion in minimum inhibitory concentration (MIC) determination assays against Staphylococcus aureus and Enterococcus species, providing comparative data against thiophene and phenyl analogs .

Quote Request

Request a Quote for 2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.